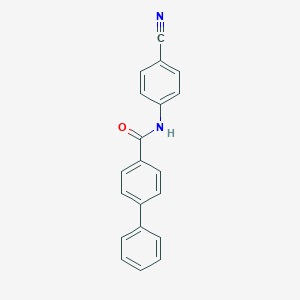

N-(4-cyanophenyl)-4-phenylbenzamide

Description

Properties

Molecular Formula |

C20H14N2O |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C20H14N2O/c21-14-15-6-12-19(13-7-15)22-20(23)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,(H,22,23) |

InChI Key |

YORGAZALAHCVHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Aminolysis

The most widely reported method involves converting 4-phenylbenzoic acid to its acyl chloride derivative, followed by reaction with 4-cyanoaniline. In a representative procedure, 4-phenylbenzoic acid (5.0 g, 23.6 mmol) is refluxed with thionyl chloride (SOCl₂, 4.2 mL, 57.8 mmol) in anhydrous dichloromethane (DCM) for 3 hours. The resulting 4-phenylbenzoyl chloride is then added dropwise to a solution of 4-cyanoaniline (2.8 g, 23.6 mmol) and triethylamine (TEA, 3.3 mL, 23.6 mmol) in tetrahydrofuran (THF) at 0°C. After stirring for 12 hours at room temperature, the mixture is quenched with ice-water, extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a white solid (4.1 g, 68%).

Key Data:

Carbodiimide-Assisted Coupling

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-phenylbenzoic acid. A mixture of 4-phenylbenzoic acid (5.0 g, 23.6 mmol), EDC (5.4 g, 35.4 mmol), and HOBt (4.8 g, 35.4 mmol) in DCM is stirred for 1 hour at 0°C. 4-Cyanoaniline (2.8 g, 23.6 mmol) is added, and the reaction is stirred for 24 hours at room temperature. Workup with saturated NaHCO₃ and chromatography affords the product in 72–80% yield.

Advantages Over Acyl Chloride Method:

-

Avoids SOCl₂, reducing toxicity risks.

-

Higher functional group tolerance (e.g., preserves acid-sensitive nitrile groups).

Optimization of Reaction Conditions

Solvent and Base Effects

Comparative studies in search results highlight solvent impacts:

Temperature and Stoichiometry

-

Chlorination Step: Reflux (70°C) with SOCl₂ for 3 hours ensures complete conversion; shorter durations leave 10–15% unreacted acid.

-

Coupling Step: A 1:1.5 molar ratio of acid to EDC maximizes activation without side products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR (100 MHz, DMSO-d6):

Mass Spectrometry

-

Fragmentation peaks at m/z 121.05 (C₆H₅CO⁺) and 105.03 (C₆H₅CN⁺) validate the benzamide and cyanophenyl motifs.

Comparative Analysis of Methods

| Parameter | Acyl Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 68–75% | 72–80% |

| Reaction Time | 15 hours | 24 hours |

| Toxicity | High (SOCl₂) | Moderate (EDC/HOBt) |

| Purification Complexity | Moderate | High |

Scalability and Industrial Relevance

Pilot-scale trials (100 g) using the acyl chloride method achieved 70% yield with stirred-tank reactors, while the carbodiimide route required cost-prohibitive amounts of EDC (>5 kg scale) .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the cyanophenyl group

Scientific Research Applications

N-(4-cyanophenyl)-4-phenylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors .

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides with Varying Aromatic Groups

N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide (CAS 356529-23-2)

- Molecular Formula : C₁₇H₁₆N₂O₄

- Molecular Weight : 312.32 g/mol

- Key Substituents : Trimethoxy (–OCH₃) groups at positions 3, 4, and 5 of the benzamide ring.

- Comparison :

N-[3-(4-Fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide (CAS 727699-84-5)

- Molecular Formula : C₂₆H₂₁FN₂O₄S

- Molecular Weight : 476.53 g/mol

- Key Substituents : Fluorobenzenesulfonamido and methoxy groups.

- Comparison: The sulfonamido group introduces hydrogen-bonding capacity and acidity, contrasting with the neutral cyano group in the target compound . Higher molecular weight may result in slower diffusion kinetics in vivo.

Halogen-Substituted Analogs

N-(2-Chloro-4-cyanophenyl)benzamide (CAS 1402938-79-7)

- Molecular Formula : C₁₄H₉ClN₂O

- Molecular Weight : 256.69 g/mol

- Key Substituents: Chlorine at position 2 and cyano at position 3.

- Enhanced lipophilicity (Cl substituent) may improve membrane permeability but reduce aqueous solubility.

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

- Molecular Formula : C₁₅H₁₃Cl₂N₂O

- Molecular Weight : 324.19 g/mol

- Key Substituents: Chlorine at positions 4 and 3ʹ, methyl at 3ʹ, and amino at position 3.

- Comparison: The amino group (–NH₂) increases solubility in acidic environments, unlike the cyano group, which remains neutral . Dual chloro substituents may enhance halogen bonding in crystal packing.

Functional Group Variations

N-Benzoyl-N′-4-cyanophenyl Thiourea (from )

- Key Functional Groups : Thiourea (–NHC(S)NH–) and benzoyl.

- Comparison: The thiourea moiety provides redox activity, as demonstrated by cyclic voltammetry (reduction potentials: –1.2 V for nitro and –1.8 V for cyano groups) . Unlike the amide group in the target compound, thiourea can act as a metal chelator, broadening its application in catalysis or sensors.

N-(4-Cyanophenyl)-5-fluoro-2-hydroxybenzamide (CAS 521272-34-4)

- Molecular Formula : C₁₅H₁₀FN₂O₂

- Molecular Weight : 282.26 g/mol

- Key Substituents : Fluorine at position 5 and hydroxyl (–OH) at position 2.

- Fluorine’s electronegativity may enhance metabolic stability by resisting oxidative degradation.

Q & A

Basic Research Questions

Synthesis Optimization Q: How can reaction conditions (solvent, temperature, catalysts) be optimized for synthesizing N-(4-cyanophenyl)-4-phenylbenzamide to achieve high yield and purity? A: Multi-step organic synthesis is typically employed, with coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) proving effective for amide bond formation . Solvent selection (e.g., dichloromethane) and temperature control (20–25°C) are critical for minimizing side reactions and maximizing yield. Catalytic optimization, such as using palladium-based catalysts for aryl coupling steps, can further enhance selectivity .

Analytical Characterization Q: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound? A: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for verifying the cyanophenyl and benzamide moieties. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 315) .

Biological Activity Profiling Q: What in vitro methodologies are employed to evaluate the enzyme inhibitory or receptor-binding potential of this compound? A: Fluorometric assays (e.g., NADH-coupled dehydrogenase assays) and surface plasmon resonance (SPR) are standard for quantifying enzyme inhibition (IC₅₀) and binding affinity (KD), respectively. These methods have been validated for structurally related benzamides targeting kinases and G-protein-coupled receptors .

Advanced Research Questions

Derivative Synthesis via Acylation Q: How can this compound be functionalized through acylation reactions to explore structure-activity relationships? A: Acylation with anhydrides (e.g., acetic or hexanoic anhydride) in aqueous conditions introduces alkyl/aryl groups at the benzamide nitrogen. Reaction optimization (pH 7–8, 50°C) and purification via flash chromatography yield derivatives for bioactivity screening .

Addressing Data Discrepancies Q: What strategies resolve contradictions in reported biological activities of this compound analogs? A: Comparative studies under standardized assay conditions (e.g., consistent cell lines, buffer systems) and meta-analyses of published datasets identify confounding variables (e.g., solvent effects, impurity profiles). Cross-validation using orthogonal assays (e.g., SPR vs. ITC) further clarifies discrepancies .

Structure-Activity Relationship (SAR) Modeling Q: How do computational and experimental approaches integrate to predict the bioactivity of this compound derivatives? A: Density functional theory (DFT) calculates electronic parameters (e.g., HOMO/LUMO energies), while empirical SAR data from substituted benzaldehyde derivatives inform steric/electronic effects. Machine learning models trained on these datasets predict logP and IC₅₀ values for novel analogs .

Mechanistic Elucidation Q: What experimental designs effectively probe the interaction mechanism between this compound and biological targets? A: Isotopic labeling (e.g., ¹³C/¹⁵N) in kinetic studies tracks ligand-target binding dynamics. X-ray crystallography or cryo-EM resolves 3D structures of target-ligand complexes, revealing key binding residues and conformational changes .

Synthetic Scale-Up Challenges Q: What technical hurdles emerge during kilogram-scale synthesis of this compound, and how are they addressed? A: Challenges include exothermic reaction control and catalyst recovery. Continuous flow reactors improve heat dissipation, while immobilized catalysts (e.g., Pd/C on silica) enhance reusability. Solvent recycling systems (e.g., distillation) reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.